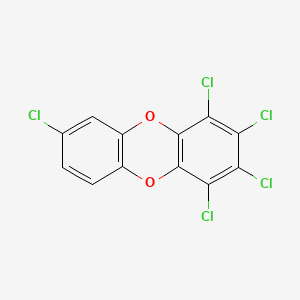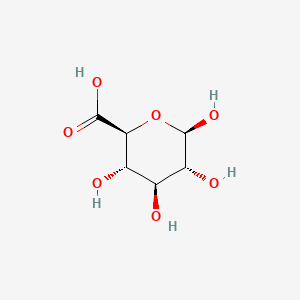
1,2,3,4,7-Pentaclorodibenzo-p-dioxina
Descripción general
Descripción
1,2,3,4,7-Pentachlorodibenzo-P-dioxin: is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is one of the 75 chlorinated dibenzo-p-dioxin congeners, characterized by the presence of five chlorine atoms attached to the dibenzo-p-dioxin skeleton .
Aplicaciones Científicas De Investigación
1,2,3,4,7-Pentachlorodibenzo-P-dioxin has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of dioxins.
Toxicology Research: Investigated for its toxic effects on living organisms, including its role in causing developmental disturbances and cancer.
Bioremediation Research: Studied for its biodegradation by bacteria and other microorganisms, which can help in the cleanup of dioxin-contaminated sites.
Mecanismo De Acción
Biochemical Pathways
The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation
Pharmacokinetics
As a persistent organic pollutant (pop), it is likely to have significant bioaccumulation and persistence in the environment
Result of Action
The activation of the CYP1A1 gene by 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can lead to the biochemical and toxic effects of halogenated aromatic hydrocarbons
Action Environment
1,2,3,4,7-Pentachlorodibenzo-P-dioxin is a type of chlorinated dibenzo-p-dioxin (CDD), a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They occur as by-products from various industrial processes and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s persistence in the environment can lead to long-term exposure and potential bioaccumulation .
Análisis Bioquímico
Biochemical Properties
1,2,3,4,7-Pentachlorodibenzo-P-dioxin interacts with several enzymes and proteins. For instance, it induces the expression of the genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . It also interacts with the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes .
Cellular Effects
1,2,3,4,7-Pentachlorodibenzo-P-dioxin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4,7-Pentachlorodibenzo-P-dioxin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates .
Dosage Effects in Animal Models
1,2,3,4,7-Pentachlorodibenzo-P-dioxin is toxic to female Han/Wistar rats with an LD50 value between 20 and 60 µg/kg, but is not toxic to female Long-Evans rats (LD50 = >1,620 µg/kg) . This indicates that the effects of the product vary with different dosages in animal models.
Metabolic Pathways
It is known that it interacts with several enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is often carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic rings .
Industrial Production Methods: Industrial production of 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is not common due to its toxic nature. it can be produced as an unintentional by-product during the manufacture of certain chlorinated aromatic compounds, incineration of chlorine-containing substances, and chlorine bleaching of paper .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less oxidized products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or nucleophiles (hydroxide, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated products .
Comparación Con Compuestos Similares
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and similar mechanism of action involving AHR activation.
1,2,3,7,8-Pentachlorodibenzo-P-dioxin: Another congener with similar toxicological properties.
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: A higher chlorinated congener with lower toxicity compared to TCDD.
Uniqueness: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental persistence. Its intermediate level of chlorination makes it less toxic than TCDD but still a significant environmental pollutant .
Propiedades
IUPAC Name |
1,2,3,4,7-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGAZFESPEMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074041 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-61-7 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How significant is biodegradation in the breakdown of P5CDD in soil environments?
A2: Research suggests that biodegradation plays a limited role in the dissipation of P5CDD from soil. [] A field study using 14C-labelled P5CDD in Canadian prairie soil showed that only a small fraction of the applied P5CDD was converted to extractable degradation products. [] This suggests that other processes, such as volatilization and irreversible binding to soil components, are likely more significant in the overall loss of P5CDD from soil.
Q2: Can sunlight contribute to the degradation of P5CDD in natural water bodies?
A3: Yes, sunlight can degrade P5CDD in natural waters through a process called sensitized photolysis. [] Research has demonstrated that the photolysis rates of P5CDD in natural water under sunlight are significantly higher than those observed in distilled water-acetonitrile solutions, indicating the involvement of indirect photolytic mechanisms. [] This suggests that natural water constituents, such as dissolved organic matter, play a crucial role in facilitating the photodegradation of P5CDD.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















